5-{[(4,6-dimethylpyrimidin-2-yl)thio]acetyl}-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Overview
Description
5-{[(4,6-dimethylpyrimidin-2-yl)thio]acetyl}-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a complex heterocyclic compound. It features a unique structure combining pyrimidine, quinoline, and dithiolo moieties, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the pyrimidine and quinoline precursors. The key steps include:
Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate aldehydes with thiourea under acidic conditions.
Synthesis of the quinoline moiety: This involves the cyclization of aniline derivatives with β-ketoesters.
Coupling of the pyrimidine and quinoline units: This is typically done using a thioacetylation reaction, where the pyrimidine thioether is reacted with the quinoline derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions and the development of continuous flow processes to streamline production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine or quinoline rings, potentially leading to the formation of dihydro derivatives.
Substitution: The methoxy and dimethyl groups on the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the pyrimidine and quinoline rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving sulfur-containing compounds.
Medicine: Possible therapeutic applications due to its unique structure, which may interact with biological targets in novel ways.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of this compound would depend on its specific application. its structure suggests it could interact with biological targets through:
Binding to enzymes: The sulfur and nitrogen atoms in the compound could form coordination bonds with metal ions in enzyme active sites.
Intercalation with DNA: The planar structure of the quinoline moiety could allow it to intercalate between DNA base pairs, potentially affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share the pyrimidine core and have similar biological activities.
Imidazole derivatives: These compounds also contain nitrogen and sulfur atoms and are known for their broad range of biological activities.
Quinoline derivatives: These compounds are widely studied for their antimalarial and anticancer properties.
Uniqueness
What sets 5-{[(4,6-dimethylpyrimidin-2-yl)thio]acetyl}-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione apart is its combination of multiple heterocyclic moieties, which could result in unique interactions with biological targets and novel therapeutic applications.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S4/c1-11-8-12(2)23-20(22-11)28-10-16(25)24-15-7-6-13(26-5)9-14(15)17-18(21(24,3)4)29-30-19(17)27/h6-9H,10H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTQGDILHHHAKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)N2C3=C(C=C(C=C3)OC)C4=C(C2(C)C)SSC4=S)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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